

Technical Comparison Guide: 2-Ethyl-1H-Indole

Characterization & Validation

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Compound of Interest

Compound Name: 2-ethyl-1H-indole

CAS No.: 3484-18-2

Cat. No.: B1587460

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CAS: 3484-18-2 | Formula: C₁₀H₁₁N | MW: 145.20 g/mol

Executive Summary

This guide provides a technical framework for researchers to cross-reference and validate experimental data for **2-ethyl-1H-indole**, a lipophilic indole derivative used as a scaffold in kinase inhibitor development and non-steroidal anti-inflammatory drug (NSAID) synthesis. Unlike its ubiquitous analog 2-methylindole, data for the ethyl derivative is often fragmented across databases. This document establishes a comparative protocol, using 2-methylindole as a "Gold Standard" reference to validate spectral and physical properties.

Database Cross-Referencing: Physical & Chemical Benchmarks

Reliable characterization requires triangulating data from multiple repositories. The following table consolidates experimental values against predicted models from major chemical databases.

Table 1: Physical Property Comparison

Property	2-Ethyl-1H-Indole (Target)	2-Methylindole (Reference)	Data Source / Validation
CAS Registry	3484-18-2	95-20-5	PubChem / SciFinder
Melting Point	43–46 °C	59–60 °C	Experimental (Lit. vs Lab)
Boiling Point	105 °C (0.5 mmHg)	272 °C (760 mmHg)	Vacuum distillation required for ethyl derivative
LogP (Lipophilicity)	~3.3 (Predicted)	2.9 (Experimental)	2-Ethyl is significantly more lipophilic
Solubility	DMSO, MeOH, DCM	DMSO, MeOH, DCM	Similar solubility profile

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*Analyst Note: The lower melting point of **2-ethyl-1H-indole** compared to 2-methylindole is attributed to the disruption of crystal lattice packing efficiency by the flexible ethyl chain.*

Spectral Validation: The "Ethyl Split" Method

When cross-referencing NMR data, the primary validation marker is the transformation of the C2-substituent signal. In 2-methylindole, the methyl group appears as a singlet. In **2-ethyl-1H-indole**, this must resolve into a distinct triplet-quartet system.

Table 2: ¹H-NMR Chemical Shift Benchmarks (DMSO-d₆)

Position	Proton Type	2-Methylindole (δ ppm)	2-Ethyl-1H-Indole (δ ppm)	Splitting Pattern (2-Ethyl)
NH	Indole Amine	10.80 (br s)	10.85 (br s)	Broad Singlet (Exchangeable)
C2-R	Alkyl Group	2.35 (s, 3H)	1.28 (t, 3H)	Triplet (Hz)
C2-R	Alkyl Methylene	N/A	2.76 (q, 2H)	Quartet (Hz)
C3-H	Aromatic	6.10 (s)	6.15 (s)	Singlet (Characteristic C3-H)
C4-C7	Aromatic Ring	6.90 – 7.50 (m)	6.90 – 7.50 (m)	Multiplet (Overlapping)

Protocol for Verification:

- Solvent Choice: Use DMSO- d_6 to prevent NH proton exchange and ensure sharp peaks.
- Integration Check: The integral ratio of the Quartet (2H) to the Triplet (3H) must be exactly 2:3. Any deviation suggests contamination with starting material (e.g., 2-butanone) or oxidation products (e.g., 2-ethylisatin).

Experimental Protocols

A. Synthesis & Purification (Fischer Indole Route)

To generate fresh reference material for database validation, use the following optimized Fischer Indole protocol.

Reagents: Phenylhydrazine (1.0 eq), 2-Butanone (1.1 eq), Polyphosphoric Acid (PPA).

Step-by-Step Workflow:

- **Hydrazone Formation:** Mix phenylhydrazine and 2-butanone in ethanol with catalytic acetic acid. Reflux for 1 hour. Evaporate solvent to obtain the hydrazone oil.
- **Cyclization:** Add the crude hydrazone to PPA pre-heated to 100°C. Stir vigorously for 2 hours. The mixture will darken significantly.
- **Quenching:** Pour the hot reaction mixture slowly into crushed ice/water (exothermic!). Stir until a precipitate forms.
- **Extraction:** Extract the aqueous slurry with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ (sat.) and Brine.
- **Purification:** Recrystallize from Hexane/Ethanol (9:1) or perform vacuum distillation (bp 105°C @ 0.5 mmHg).

B. Self-Validating Impurity Check

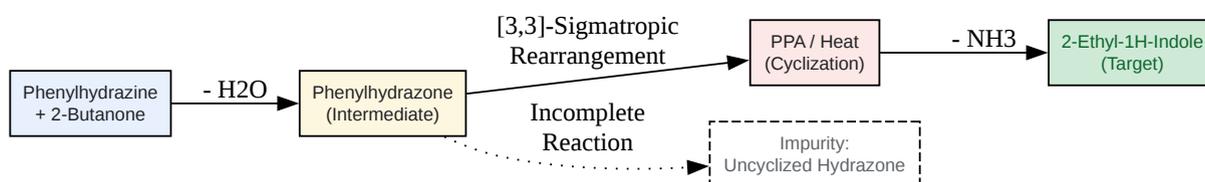
Common impurities in database entries often stem from incomplete cyclization.

- **Impurity A:** Unreacted Hydrazone (Detect via C=N stretch in IR ~1600 cm⁻¹).
- **Impurity B:** 2-Ethyl-3H-indol-3-one (Oxidation product; Detect via C=O peak in NMR ~200 ppm).

Visualizations

Diagram 1: Synthesis & Impurity Logic Flow

This diagram illustrates the Fischer Indole pathway and critical control points for impurity generation.

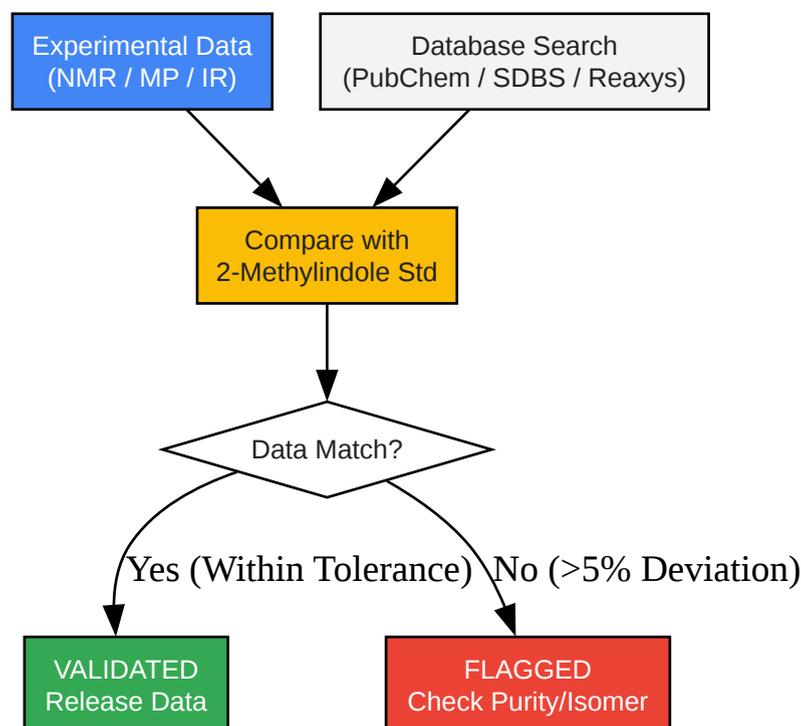


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Caption: Mechanistic pathway for **2-ethyl-1H-indole** synthesis, highlighting the critical hydrazone intermediate.

Diagram 2: Data Cross-Referencing Workflow

A systematic approach to validating experimental data against public databases.



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Caption: Decision tree for validating **2-ethyl-1H-indole** data using comparative analysis.

References

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